molecular formula C8H5NaO3 B13924636 Sodium Phenyl-d5-glyoxylate

Sodium Phenyl-d5-glyoxylate

Cat. No.: B13924636
M. Wt: 177.14 g/mol
InChI Key: GGDFZLZSWSCHFU-GWVWGMRQSA-M
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Description

Sodium Phenyl-d5-glyoxylate is a deuterated compound, where five hydrogen atoms in the phenyl ring are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Phenyl-d5-glyoxylate can be synthesized through the oxidation of phenyl-d5-glyoxal. The reaction typically involves the use of an oxidizing agent such as nitric acid in the presence of hydrohalic acids. The reaction conditions are carefully controlled to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the oxidation of phenyl-d5-glyoxal followed by purification steps such as crystallization and extraction to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Sodium Phenyl-d5-glyoxylate undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form phenyl-d5-glyoxylic acid.

    Reduction: Reduction reactions can convert it back to phenyl-d5-glyoxal.

    Substitution: It can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Nitric acid, hydrohalic acids.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Various nucleophiles under basic conditions.

Major Products:

    Oxidation: Phenyl-d5-glyoxylic acid.

    Reduction: Phenyl-d5-glyoxal.

    Substitution: Corresponding substituted phenyl-d5-glyoxylate derivatives.

Scientific Research Applications

Sodium Phenyl-d5-glyoxylate is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Sodium Phenyl-d5-glyoxylate involves its participation in various biochemical pathways. It acts as a substrate for enzymes involved in oxidation-reduction reactions. The deuterium atoms in the compound provide a unique advantage in tracing and studying these pathways due to their distinct mass .

Comparison with Similar Compounds

    Glyoxylic acid: A non-deuterated analog with similar chemical properties.

    Phenylglyoxylate: Another related compound with a phenyl group attached to the glyoxylate moiety.

Uniqueness: Sodium Phenyl-d5-glyoxylate is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This property distinguishes it from its non-deuterated counterparts and enhances its utility in various scientific applications .

Properties

Molecular Formula

C8H5NaO3

Molecular Weight

177.14 g/mol

IUPAC Name

sodium;2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetate

InChI

InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/q;+1/p-1/i1D,2D,3D,4D,5D;

InChI Key

GGDFZLZSWSCHFU-GWVWGMRQSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)[O-])[2H])[2H].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+]

Origin of Product

United States

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